甘油一辛酸二癸酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

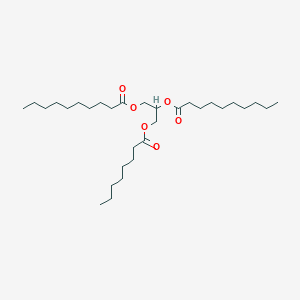

Glyceryl 1-caprylate dicaprate is a compound with the molecular formula C31H58O6 . It is a mixture of glyceryl monoester and diesters, mainly mono- and di-O-octanoylglycerol, containing variable quantities of triesters of fatty acids composed predominantly of caprylic acid .

Molecular Structure Analysis

The molecular structure of Glyceryl 1-caprylate dicaprate is characterized by a molecular weight of 526.8 g/mol . The compound has a complex structure with 37 heavy atoms . The InChI representation of the molecule is InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3 .

Physical And Chemical Properties Analysis

Glyceryl 1-caprylate dicaprate has a molecular weight of 526.8 g/mol . It has a high XLogP3-AA value of 11.1, indicating its lipophilic nature . The compound has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 30 rotatable bonds, suggesting a high degree of molecular flexibility . The topological polar surface area is 78.9 Ų .

科学研究应用

环境传感与分析

甘油衍生物被用于开发用于环境监测的灵敏且选择性的传感器。例如,一项研究探索了基于具有金纳米粒子的分子印迹聚合物的电化学传感器的创建,用于废水中的甘油测定,突出了监测甘油水平的重要性,因为它被广泛使用且对环境有潜在影响(Motia、Bouchikhi、Llobet 和 El Bari,2020)。

材料科学与能量储存

材料科学研究表明甘油和辛酸衍生物可用于热能储存应用。一项研究详细介绍了制备具有聚乙基丙烯酸酯壳的含有辛酸的微胶囊,展示了它们在热能储存中的潜力(Konuklu,2014)。

生物医学应用

在生物医学领域,甘油基聚合物已被开发用于组织工程和药物输送系统。一项研究重点关注开发用于数字光投影 3D 打印的聚己内酯/羟基磷灰石复合树脂,利用甘油己内酯三丙烯酸酯,表明甘油衍生物在为生物医学应用创造先进材料方面的多功能性(Lin 等人,2020)。

化妆品和个人护理

甘油衍生物通常用于化妆品中,因为它们具有保湿和润肤特性。对 1,2-二醇(包括辛基乙二醇)在化妆品中的安全评估突出了了解这些化合物的皮肤吸收和毒理学特征以确保在消费品中安全使用它们的重要性(Johnson 等人,2012)。

作用机制

Target of Action

Glyceryl 1-caprylate dicaprate is a type of medium-chain triglyceride . Its primary targets are the cells of the gastrointestinal tract, where it acts as a permeation enhancer . These enhancers increase the permeability of the intestinal epithelium, allowing for improved absorption of certain pharmaceuticals .

Mode of Action

The compound interacts with the cells of the intestinal epithelium, altering their permeability . This is achieved by modifying the cell membrane’s lipid structure, which allows for increased absorption of certain substances

Biochemical Pathways

By enhancing permeability, it facilitates the passage of these substances into the bloodstream, thereby influencing their bioavailability .

Pharmacokinetics

As a permeation enhancer, it is known to influence the adme properties of other substances . By increasing intestinal permeability, it can enhance the absorption and subsequent distribution of co-administered pharmaceuticals .

Result of Action

The primary result of glyceryl 1-caprylate dicaprate’s action is the enhanced absorption of certain pharmaceuticals in the gastrointestinal tract . This can lead to increased bioavailability of these substances, potentially improving their therapeutic efficacy .

Action Environment

The action of glyceryl 1-caprylate dicaprate is influenced by the environment within the gastrointestinal tract. Factors such as pH, presence of other substances, and the health of the intestinal epithelium can all impact the compound’s efficacy as a permeation enhancer

属性

IUPAC Name |

(2-decanoyloxy-3-octanoyloxypropyl) decanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58O6/c1-4-7-10-13-15-18-21-24-30(33)36-27-28(26-35-29(32)23-20-17-12-9-6-3)37-31(34)25-22-19-16-14-11-8-5-2/h28H,4-27H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHOXIGZKRZJQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

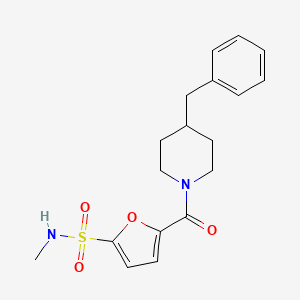

![6-tert-butyl-8-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2859847.png)

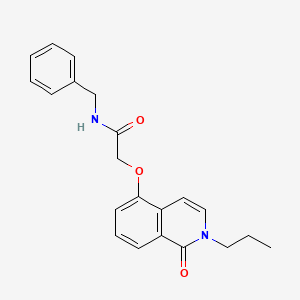

![3-Nitrodibenzo[b,f]oxepin-1-amine](/img/structure/B2859853.png)

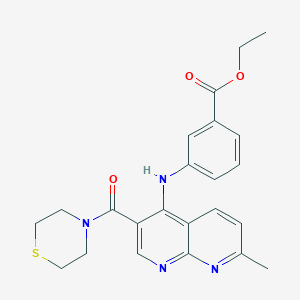

![ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2859860.png)

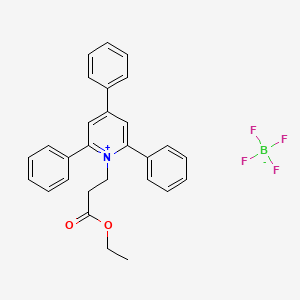

![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2859866.png)